molecular formula C19H22N4 B15115102 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B15115102
M. Wt: 306.4 g/mol
InChI Key: HEXIFMYOSJGPKE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may make it a candidate for studying enzyme interactions or as a ligand in receptor binding studies.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-{5-phenyl-pyrrolo[3,4-c]pyrrol-2-yl}pyrimidine: Lacks the octahydro component, which may affect its reactivity and biological activity.

    4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-b]pyrrol-2-yl}pyrimidine: Different ring fusion pattern, which could influence its chemical properties and interactions.

Uniqueness

The unique combination of the cyclopropyl, phenyl, and octahydropyrrolo[3,4-c]pyrrol-2-yl groups in 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine gives it distinct chemical and biological properties that set it apart from similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

5-(6-cyclopropylpyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H22N4/c1-2-4-17(5-3-1)22-9-15-11-23(12-16(15)10-22)19-8-18(14-6-7-14)20-13-21-19/h1-5,8,13-16H,6-7,9-12H2

InChI Key

HEXIFMYOSJGPKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=CC=CC=C5

Origin of Product

United States

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